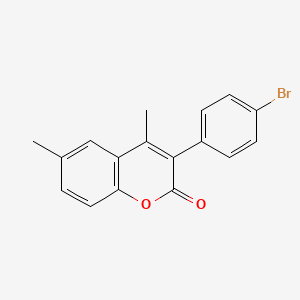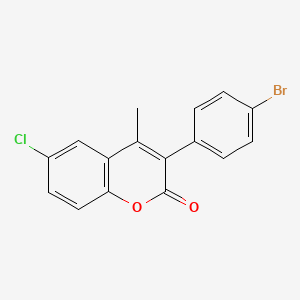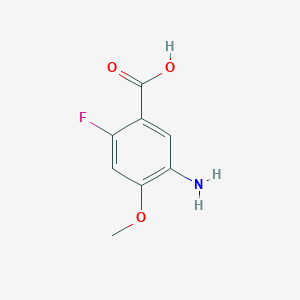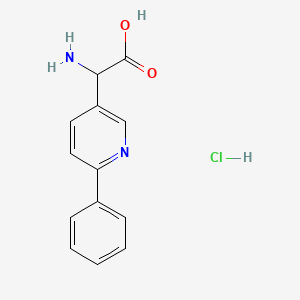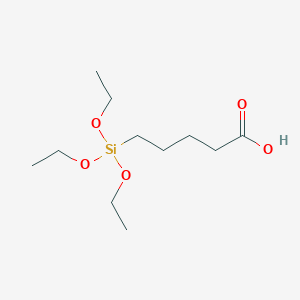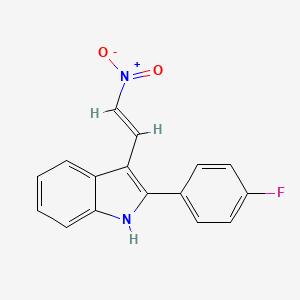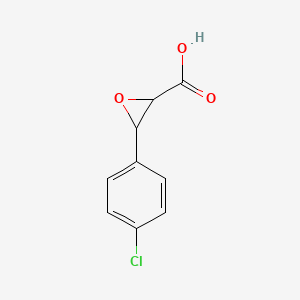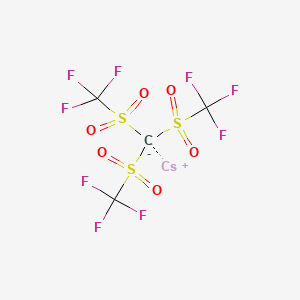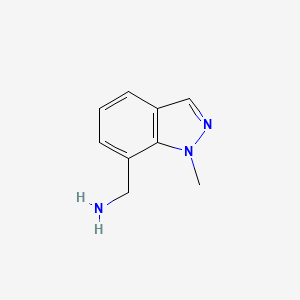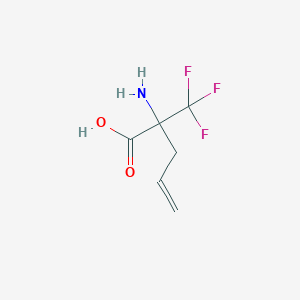
N-methylpyrrolidine-3-sulfonamide
描述
N-methylpyrrolidine-3-sulfonamide is an organic compound with the chemical formula C5H12N2O2S It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and contains a sulfonamide functional group
作用机制
Target of Action
N-methylpyrrolidine-3-sulfonamide (NPS) is a compound that belongs to the class of pyrrolidine derivatives Pyrrolidine derivatives have been reported to interact with a variety of targets, including enzymes, receptors, and ion channels . For instance, some pyrrolidine derivatives have been found to interact with estrogen receptor α (ERα) and casein kinase 1 (CK1) receptors .
Mode of Action
The interaction of pyrrolidine derivatives with their targets often involves binding to the active site of the target protein, leading to changes in the protein’s function . For example, certain pyrrolidine derivatives have been found to act as antagonists of ERα, inhibiting the receptor’s activity .
Biochemical Pathways
Pyrrolidine derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways . These activities include antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological effects .
Pharmacokinetics
The physicochemical properties of a compound, such as its molecular weight and solubility, can influence its pharmacokinetic properties . NPS has a molecular weight of 200.69 , which is within the range considered favorable for oral bioavailability.
Result of Action
Given the wide range of biological activities associated with pyrrolidine derivatives , it is likely that NPS could have diverse effects at the molecular and cellular level.
Action Environment
It is known that environmental factors can affect the behavior of sulfonamides, a class of compounds to which nps belongs . For instance, the presence of sulfonamides in the environment has been associated with the potential spread of antimicrobial resistance .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methylpyrrolidine-3-sulfonamide typically involves the reaction of N-methylpyrrolidine with a sulfonyl chloride. One common method is the reaction of N-methylpyrrolidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as Cu and Ni modified ZSM-5 have been used to enhance the efficiency of the reaction .
化学反应分析
Types of Reactions
N-methylpyrrolidine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: Reduction of the sulfonamide group can yield amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or alcohols can react with the sulfonamide group under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
科学研究应用
N-methylpyrrolidine-3-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Industry: Utilized in the production of polymers and other industrial chemicals.
相似化合物的比较
Similar Compounds
3-R-methylpyrrolidine: Another pyrrolidine derivative with similar biological activity.
Sulfonimidates: Compounds with a similar sulfonamide functional group but different structural features.
Uniqueness
N-methylpyrrolidine-3-sulfonamide is unique due to its specific combination of a pyrrolidine ring and a sulfonamide group, which imparts distinct chemical and biological properties. Its ability to act as a selective estrogen receptor degrader sets it apart from other similar compounds .
属性
IUPAC Name |
N-methylpyrrolidine-3-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2S/c1-6-10(8,9)5-2-3-7-4-5/h5-7H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJZNQMKEGGNNSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1CCNC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[5-(4-Fluorophenyl)-2-methylfuran-3-yl]methanol](/img/structure/B3039498.png)
